molecular formula C17H24N2O4S B2574151 N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 899756-84-4

N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B2574151
CAS RN: 899756-84-4
M. Wt: 352.45
InChI Key: VLAARBQISSSJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C17H24N2O4S. It is related to the class of benzothiazole compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazole derivatives in general can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Mechanism of Action

The mechanism of action of N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to work by improving the charge transport properties of the materials in which it is used. In OLEDs, this compound acts as a hole-transport material, helping to improve the efficiency of the device by facilitating the movement of positive charges. In OFETs, this compound has been found to improve the mobility of the charge carriers.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound, as it is primarily used in lab experiments. However, studies have shown that this compound is not toxic to cells and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide in lab experiments is its ability to improve the efficiency of devices such as OLEDs and OFETs. It is also relatively easy to synthesize and has a high purity level. However, one of the limitations of using this compound is its cost, as it can be expensive to produce in large quantities.

Future Directions

There are several potential future directions for research on N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide. One area of interest is in the development of new materials for use in OLEDs and OFETs, where this compound could play a key role in improving the efficiency of these devices. Another potential direction is in the development of new synthesis methods that could reduce the cost of producing this compound. Additionally, research could be done to explore the potential use of this compound in other fields, such as catalysis or drug delivery.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is synthesized through a multi-step process and has several potential applications in various fields of research, including organic electronics. While the mechanism of action of this compound is not fully understood, it has been found to improve the charge transport properties of the materials in which it is used. While there are some limitations to using this compound in lab experiments, there are also several potential future directions for research on this compound.

Synthesis Methods

The synthesis of N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide involves a multi-step process that starts with the reaction of 2-aminobenzenethiol with chloroacetic acid to form 2-carboxymethylbenzenethiol. This compound is then reacted with butylamine to produce N-butyl-2-carboxymethylbenzenethiol. The final step involves the reaction of N-butyl-2-carboxymethylbenzenethiol with acetic anhydride to produce this compound.

Scientific Research Applications

N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide has been found to have several potential applications in scientific research. One of the main areas of interest is in the field of organic electronics, where it has been used as a hole-transport material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential use in organic field-effect transistors (OFETs) and solar cells.

properties

IUPAC Name

N,N-dibutyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-3-5-11-18(12-6-4-2)16(20)13-19-17(21)14-9-7-8-10-15(14)24(19,22)23/h7-10H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAARBQISSSJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.